molecular formula C17H15BO3 B571879 3-[(1-Naphthyloxy)methyl]phenylboronic acid CAS No. 1218790-91-0

3-[(1-Naphthyloxy)methyl]phenylboronic acid

Cat. No.: B571879
CAS No.: 1218790-91-0
M. Wt: 278.114
InChI Key: SBVPZHOJJDYHHW-UHFFFAOYSA-N
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Description

3-[(1-Naphthyloxy)methyl]phenylboronic acid is a boronic acid derivative featuring a naphthyloxy-methyl substituent at the meta position of the phenyl ring. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, making them valuable in sensing, drug delivery, and polymer chemistry .

Properties

IUPAC Name

[3-(naphthalen-1-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BO3/c19-18(20)15-8-3-5-13(11-15)12-21-17-10-4-7-14-6-1-2-9-16(14)17/h1-11,19-20H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVPZHOJJDYHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2=CC=CC3=CC=CC=C32)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675325
Record name (3-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-91-0
Record name (3-{[(Naphthalen-1-yl)oxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1218790-91-0
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Preparation Methods

The synthesis of 3-[(1-Naphthyloxy)methyl]phenylboronic acid typically involves the following steps:

Chemical Reactions Analysis

3-[(1-Naphthyloxy)methyl]phenylboronic acid undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, phenols, and substituted boronic acids .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent Position/Group Key Property/Application Binding Constant (M⁻¹) Reference
This compound Meta, naphthyloxy-methyl Drug encapsulation in nanoparticles N/A
3-(Propionamido)phenylboronic acid Meta, propionamido Sialic acid recognition at pH 7.4 37.6
3-(Hydroxymethyl)phenylboronic acid Meta, hydroxymethyl Glucose sensing, improved solubility N/A
3-(Trifluoromethyl)phenylboronic acid Meta, CF₃ Suzuki-Miyaura cross-coupling N/A
2-(Bromomethyl)phenylboronic acid (P7) Ortho, bromomethyl Low translocation efficiency in dendrimers N/A

Biological Activity

3-[(1-Naphthyloxy)methyl]phenylboronic acid is a compound that has garnered attention in recent years for its potential biological applications, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The chemical structure of this compound includes a boronic acid functional group, which is known for its ability to interact with various biological molecules. The presence of the naphthyl moiety enhances its lipophilicity and may influence its cellular uptake and distribution.

Molecular Formula: C14H15B O3
IUPAC Name: this compound
Molecular Weight: 240.08 g/mol

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols, a feature that is utilized in sensing applications and drug design. The mechanism by which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity: Boronic acids can inhibit proteases and other enzymes by binding to their active sites.
  • Interaction with Carbohydrates: The compound can bind to polysaccharides, influencing cellular signaling pathways.
  • Fluorescent Properties: Its potential as a fluorescent probe allows for real-time imaging of cellular processes.

Biological Activity

Recent studies have demonstrated the biological activity of this compound, particularly in cancer research. For instance, it has shown promising results in:

  • Cellular Uptake: Research indicates that this compound can effectively enter cancer cells, facilitating targeted drug delivery.
  • Cytotoxicity: In vitro studies reveal that it exhibits cytotoxic effects against various cancer cell lines, including HeLa and PC-3 cells .

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

  • Study on Cancer Cell Imaging:
    • Researchers synthesized a series of naphthalimide-boronic acid derivatives, including this compound, and evaluated their cellular uptake using fluorescence microscopy.
    • Results indicated significant uptake in cancer cells, suggesting potential use as imaging agents .
  • Therapeutic Applications:
    • Investigations into the compound's ability to inhibit specific enzymes involved in cancer progression have shown that it can serve as a lead compound for developing new therapeutics targeting these pathways .

Data Table: Summary of Biological Activity Findings

Study ReferenceCell LineObserved EffectConcentrationNotes
HeLaCytotoxicity< 2 μMEffective imaging agent
PC-3Cellular UptakeNot specifiedPromising for theranostics
VariousEnzyme InhibitionVariesPotential therapeutic lead

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